molecular formula C16H22N2O2 B033691 4-Propylaminoglutethimide CAS No. 110977-60-1

4-Propylaminoglutethimide

Cat. No. B033691
M. Wt: 274.36 g/mol
InChI Key: LMDABZZRVJMXTF-WBMJQRKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propylaminoglutethimide (4-PAG) is a synthetic molecule that belongs to the class of drugs known as aromatase inhibitors. It was first synthesized in the 1970s and has since been used in scientific research to study the effects of aromatase inhibition on various physiological processes.

Mechanism Of Action

4-Propylaminoglutethimide acts as a competitive inhibitor of aromatase, binding to the active site of the enzyme and preventing the conversion of androgens to estrogens. This results in a decrease in estrogen levels in the body, which can have various physiological effects depending on the tissue and cell type.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Propylaminoglutethimide depend on the tissue and cell type. In breast cancer cells, 4-Propylaminoglutethimide has been shown to inhibit cell proliferation and induce apoptosis, suggesting its potential as a therapeutic agent. In the brain, 4-Propylaminoglutethimide has been shown to decrease anxiety-like behavior and improve cognitive function in animal models. In the reproductive system, 4-Propylaminoglutethimide has been shown to decrease estrogen levels and inhibit ovulation in female rats.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Propylaminoglutethimide in lab experiments is its specificity for aromatase inhibition, which allows researchers to study the effects of aromatase inhibition without interfering with other physiological processes. However, one limitation is that 4-Propylaminoglutethimide has a short half-life in vivo, which may limit its effectiveness in some studies.

Future Directions

For research on 4-Propylaminoglutethimide include the development of more potent and selective aromatase inhibitors, the investigation of its potential therapeutic uses in breast cancer and other estrogen-dependent diseases, and the exploration of its effects on other physiological processes such as bone metabolism and neuroprotection. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of 4-Propylaminoglutethimide on various tissues and cell types.

Synthesis Methods

The synthesis of 4-Propylaminoglutethimide involves a series of chemical reactions starting from 4-nitrobenzoyl chloride and 2-aminobutanoic acid. The process includes the reduction of the nitro group to an amino group, the formation of an amide bond between the 2-aminobutanoic acid and the 4-nitrobenzoyl chloride, and the reduction of the nitro group to a propylamino group. The final product is obtained as a white crystalline powder with a melting point of 152-155°C.

Scientific Research Applications

4-Propylaminoglutethimide has been widely used in scientific research to study the effects of aromatase inhibition on various physiological processes. Aromatase is an enzyme that converts androgens to estrogens, and its inhibition has been shown to have therapeutic potential in the treatment of breast cancer, endometriosis, and other estrogen-dependent diseases. 4-Propylaminoglutethimide has been used in preclinical studies to investigate the role of aromatase inhibition in these diseases and to develop new aromatase inhibitors as potential therapeutic agents.

properties

CAS RN

110977-60-1

Product Name

4-Propylaminoglutethimide

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

(3R,4R)-3-(4-aminophenyl)-3-ethyl-4-propylpiperidine-2,6-dione

InChI

InChI=1S/C16H22N2O2/c1-3-5-12-10-14(19)18-15(20)16(12,4-2)11-6-8-13(17)9-7-11/h6-9,12H,3-5,10,17H2,1-2H3,(H,18,19,20)/t12-,16+/m1/s1

InChI Key

LMDABZZRVJMXTF-WBMJQRKESA-N

Isomeric SMILES

CCC[C@@H]1CC(=O)NC(=O)[C@@]1(CC)C2=CC=C(C=C2)N

SMILES

CCCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N

Canonical SMILES

CCCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N

Other CAS RN

110977-60-1

synonyms

4-propyl-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione
4-propylaminoglutethimide

Origin of Product

United States

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